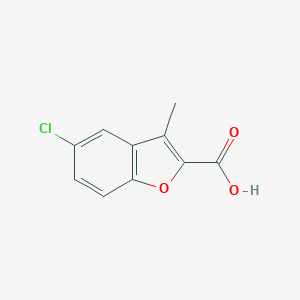

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMIQBZTUQKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357729 | |

| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-00-5 | |

| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1134-00-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis methodologies, analytical characterization, potential applications in drug discovery, and essential safety protocols. The benzofuran scaffold is a well-established pharmacophore, and the introduction of a chloro substituent at the 5-position and a methyl group at the 3-position presents a unique opportunity for modulating biological activity.[1][2] This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1134-00-5 | [3][4] |

| Molecular Formula | C₁₀H₇ClO₃ | [3][4] |

| Molecular Weight | 210.61 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-3-methylbenzofuran-2-carboxylic acid, 5-chloro-3-methylbenzo[b]furan-2-carboxylic acid | [4] |

| Appearance | Solid (predicted) | |

| Purity | Typically available at ≥95% |

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids can be achieved through various established organic reactions. A prevalent and effective method is the Perkin rearrangement of a 3-halocoumarin precursor. An alternative and often high-yielding approach involves a tandem aldol condensation followed by an intramolecular O-alkylation.

Proposed Synthetic Pathway: Tandem Aldol Condensation and Intramolecular O-Alkylation

This synthetic route offers a streamlined approach to the target molecule, starting from commercially available materials. The causality behind this choice of methodology lies in its efficiency and ability to construct the benzofuran core in a controlled manner.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)-2-methylacrylaldehyde (Intermediate A)

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in ethanol, add propionaldehyde (1.2 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the α,β-unsaturated ketone intermediate.

Step 2: Synthesis of Ethyl 5-chloro-3-methyl-2-benzofurancarboxylate (Intermediate B)

-

To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), add ethyl acetoacetate (1.1 equivalents).

-

To this solution, add Intermediate A (1 equivalent) portion-wise.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound (Final Product)

-

Dissolve the ester intermediate (Intermediate B) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with cold water, and dry to obtain the final product.

Analytical Characterization

Comprehensive analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the benzofuran ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 3-position will likely be a singlet around δ 2.3-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 165-175 ppm. The aromatic and heterocyclic carbons will resonate between δ 110-160 ppm. The methyl carbon will appear as an upfield signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group will be observed around 1700-1725 cm⁻¹.

-

C-O stretching bands for the furan ring and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C-Cl stretching will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak at m/z 212 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments of the benzofuran ring.

Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The presence of a chloro substituent on the benzofuran ring is known to enhance the biological activity of these compounds.[2]

Caption: Potential therapeutic applications of this compound.

-

Antimicrobial and Antifungal Activity: Studies on similar chlorinated benzofuran derivatives have demonstrated significant antimicrobial and antifungal activity.[1][2] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.[2] This makes this compound a promising lead for the development of new anti-infective agents.

-

Anti-inflammatory Potential: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[8][9] Research on structurally related chlorinated benzofurans has shown potential in modulating inflammatory responses, suggesting that this compound could be a candidate for developing novel anti-inflammatory drugs.[10]

-

Anticancer Activity: The benzofuran nucleus is present in several natural and synthetic compounds with anticancer activity.[11] Halogenated derivatives, in particular, have shown potent cytotoxic effects against various cancer cell lines.[1] Further investigation into the anticancer potential of this compound is warranted.

-

Kinase Inhibition: Many small molecule kinase inhibitors, crucial in cancer therapy, feature heterocyclic scaffolds. Benzofuran derivatives have been designed as potent inhibitors of various kinases, such as CDK2.[12] The specific substitution pattern of the title compound makes it an interesting candidate for screening against a panel of protein kinases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of promising biological activities. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its therapeutic potential further. The combination of the privileged benzofuran scaffold with a strategic halogenation pattern underscores its importance as a target for future research and development in medicinal chemistry.

References

-

Zawacka-Pankau, J., et al. (2011). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 16(6), 4679-4690. Available at: [Link]

-

Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. Available at: [Link]

-

Seo, P. J., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2805. Available at: [Link]

-

SpectraBase. 5-CHLORO-3-METHYL-2-BENZOFURANACETIC ACID. John Wiley & Sons, Inc. Available at: [Link]

-

Khodarahmi, G., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(95), 78149-78165. Available at: [Link]

-

ResearchGate. 13C NMR spectrum of compound 5a. Available at: [Link]

-

MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]

-

Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. Available at: [Link]

-

Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. Available at: [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available at: [Link]

-

Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

-

PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid. Available at: [Link]

-

PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1314-1331. Available at: [Link]

-

PubChem. Benzofuran-2-carboxylic acid. Available at: [Link]

-

ResearchGate. Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

-

da Silva, G. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. Available at: [Link]

-

D'Andrea, P., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5485. Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 6(5), 220-228. Available at: [Link]

-

Li, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Available at: [Link]

-

Unangst, P. C., et al. (1990). 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 33(2), 541-547. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIST WebBook. Benzofuran-2-carboxylic acid. Available at: [Link]

-

ResearchGate. 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Available at: [Link]

Sources

- 1. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. scbt.com [scbt.com]

- 4. This compound [cymitquimica.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. easpublisher.com [easpublisher.com]

- 9. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data expected for the compound 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No: 1134-00-5).[1][2] Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques used to elucidate and confirm the molecular structure of this important benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] Accurate structural confirmation through spectroscopic methods is a critical step in the research and development of such agents.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid heterocyclic core consisting of a benzene ring fused to a furan ring. The structure is further functionalized with a chlorine atom at the C5 position, a methyl group at C3, and a carboxylic acid group at C2. These features give the molecule distinct spectroscopic signatures.

Key Physicochemical Properties:

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic absorptions for the carboxylic acid, the aromatic system, and the carbon-halogen bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and instrument-related absorptions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3300–2500 | O–H (Carboxylic Acid) | Stretching | Broad, Strong |

| ~1710 | C=O (Carboxylic Acid, Dimer) | Stretching | Strong, Sharp |

| 1600–1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| ~1250 | C–O (Aromatic Ether) | Asymmetric Stretch | Strong |

| 1100–1000 | C–O (Carboxylic Acid) | Stretching | Strong |

| 850–750 | C–Cl (Aryl Halide) | Stretching | Medium to Strong |

| 850-800 | C–H (Aromatic) | Out-of-plane Bending | Strong |

Table 1: Predicted key infrared absorption frequencies for the title compound.

Interpretation of the IR Spectrum

The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O–H stretching band that typically spans from 3300 to 2500 cm⁻¹.[8][9] This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. This band often overlaps with the C-H stretching absorptions. The second key indicator is the intense carbonyl (C=O) stretching absorption. For a hydrogen-bonded dimer, this peak is expected around 1710 cm⁻¹.[9] The presence of conjugation with the benzofuran ring system may lower this frequency slightly.[9]

The aromatic nature of the benzofuran core will be confirmed by C=C stretching peaks in the 1600–1450 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C–O–C stretch of the furan ether linkage. Finally, the presence of the chlorine substituent should give rise to a C–Cl stretching band in the fingerprint region, typically between 850 and 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

¹H NMR Acquisition: A standard proton NMR experiment is run at a high field strength (e.g., 400 MHz).

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain singlets for each unique carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet, Broad | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet that disappears upon D₂O exchange. |

| ~7.8 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing ether oxygen and is expected to be downfield. |

| ~7.6 | Doublet | 1H | H-7 | This proton is ortho to the ether oxygen. |

| ~7.4 | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-4 and H-7. The chlorine at C5 will influence its shift. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl group at C3 is attached to an sp² carbon and is expected in this region. |

Table 2: Predicted ¹H NMR chemical shifts and assignments.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | Carboxylic acid carbonyl carbons are highly deshielded. |

| ~154 | C-7a | Carbon at the fusion point, adjacent to the ether oxygen. |

| ~148 | C-2 | Carbon bearing the carboxylic acid group. |

| ~130 | C-5 | Carbon bearing the chlorine atom; its shift is directly influenced by the halogen. |

| ~128 | C-3a | Carbon at the fusion point, shielded relative to C-7a. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~115 | C-3 | Carbon bearing the methyl group. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~10 | CH₃ | Methyl carbon, typically found upfield. |

Table 3: Predicted ¹³C NMR chemical shifts and assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer further structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).

-

Infusion: The solution is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak is a critical piece of data. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should show two molecular ion peaks:

-

[M]⁺˙ at m/z 210 (for the C₁₀H₇³⁵ClO₃ species)

-

[M+2]⁺˙ at m/z 212 (for the C₁₀H₇³⁷ClO₃ species)

The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Primary Fragmentation Pathway: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as a hydroxyl radical (•OH, loss of 17 Da) or a carboxyl radical (•COOH, loss of 45 Da). The most likely initial fragmentation is the alpha-cleavage to lose the •COOH group.

Caption: Predicted primary fragmentation of the molecular ion in mass spectrometry.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeleton, allowing for the precise assignment of each atom in the benzofuran core and its substituents. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the isotopic pattern providing unambiguous evidence for the chlorine atom. Together, these methods provide a self-validating system for the comprehensive characterization of the title compound, a crucial step for its potential development in medicinal chemistry.

References

Sources

- 1. 1134-00-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound 1134-00-5 [ruichubio.com]

- 3. researchgate.net [researchgate.net]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. scbt.com [scbt.com]

- 7. This compound [cymitquimica.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to Sourcing and Quality Verification of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a pivotal structural motif and starting material in the synthesis of numerous compounds with significant pharmacological potential. The reliability of research and development outcomes, from initial hit identification to lead optimization, is inextricably linked to the purity and consistency of this key building block. This technical guide provides a comprehensive framework for the strategic procurement and rigorous quality control of this compound. It is designed to empower researchers and drug development professionals with the expertise to navigate the supplier landscape, implement robust analytical validation protocols, and ensure the integrity of their chemical matter, thereby de-risking downstream discovery efforts.

The Strategic Importance of Starting Material Qualification

In the highly competitive and exacting field of drug discovery, the quality of the foundational chemical reagents is a critical determinant of success. The structural integrity and purity of a starting material like this compound directly influences reaction kinetics, impurity profiles of subsequent synthetic steps, and ultimately, the biological activity and toxicological properties of the final compounds. Benzofuran derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, making the quality of its derivatives a non-negotiable aspect of the research process.[2][3] This guide presents a holistic approach, from supplier vetting to in-house analytical verification, to ensure a consistent and high-quality supply of this crucial reagent.

Navigating the Supplier Landscape

The selection of a supplier for a critical reagent should be a deliberate and well-documented process. It extends beyond simple cost analysis to a thorough evaluation of the supplier's quality systems and technical capabilities.

Supplier Tiers and What to Expect

The market for specialty chemicals like this compound is populated by a variety of suppliers, each with distinct characteristics:

-

Primary Manufacturers/Large Chemical Houses: (e.g., Sigma-Aldrich/Merck, Santa Cruz Biotechnology) These entities often provide comprehensive documentation, including detailed Certificates of Analysis (CoA), and have robust quality management systems in place. They are a reliable source for high-purity materials suitable for demanding applications.[4]

-

Specialty Chemical Suppliers and Contract Research Organizations (CROs): These companies often focus on particular chemical classes and may offer more flexibility in terms of scale-up and custom synthesis.

-

Chemical Marketplaces: These platforms aggregate listings from numerous suppliers. While they offer a broad selection, it is incumbent upon the researcher to diligently vet the actual source of the material.

Table 1: Key Supplier Evaluation Criteria

| Criterion | Key Performance Indicators | Rationale |

| Quality & Purity | Purity levels offered (e.g., >97%, >99%), availability of detailed CoA with analytical data (NMR, HPLC, MS). | Ensures the material meets the stringent requirements of the intended synthetic route and biological assays. |

| Consistency | Batch-to-batch analytical data comparison, supplier's quality management system (e.g., ISO 9001 certification). | Minimizes variability in experimental results and ensures reproducibility of research findings. |

| Documentation | Provision of Safety Data Sheets (SDS), CoA, and clear communication channels for technical inquiries. | Crucial for regulatory compliance, safe handling, and troubleshooting. |

| Supply Chain Reliability | Stock availability, lead times, and responsiveness to inquiries. | Ensures project timelines are not compromised by unforeseen delays in material procurement. |

A Phased Approach to Supplier Qualification

A structured workflow for qualifying a new supplier is a cornerstone of good laboratory practice. This process mitigates the risk of project delays and ensures the integrity of the research.

Caption: A three-phase workflow for the qualification of a new chemical supplier.

In-Depth Technical Guide: Essential Quality Control Protocols

Independent analytical verification of the received material is a critical step that should not be overlooked. The supplier's CoA serves as a starting point, but in-house confirmation of identity and purity is paramount for scientific rigor.

Structural Identity Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous confirmation of a molecule's chemical structure.

-

¹H NMR (Proton NMR): For this compound, the ¹H NMR spectrum should display characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide evidence for the carbon skeleton of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be characteristic of the aromatic, olefinic, methyl, and carboxylic acid carbons.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to achieve optimal spectral resolution.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data using appropriate software. The resulting spectrum should be analyzed for chemical shifts, integration values, and splitting patterns, and compared against the expected structure or a reference spectrum if available.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds.[5]

-

Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for benzofuran derivatives.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is typically employed to separate the main compound from any potential impurities.

-

Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., its λmax) is commonly used for quantification.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: HPLC Purity Analysis

-

Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a working solution (e.g., 0.1 mg/mL) in the mobile phase.

-

HPLC System Configuration:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and acquire the chromatogram.

-

Data Interpretation: Integrate all peaks and calculate the area percentage of the peak corresponding to this compound.

Molecular Weight Confirmation and Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is invaluable for confirming the molecular weight of the target compound and for the tentative identification of impurities.[7][8]

-

Ionization: For a carboxylic acid-containing molecule like this, electrospray ionization (ESI) in negative ion mode is often preferred, as it will readily form the [M-H]⁻ ion.[9]

-

Mass Analysis: A high-resolution mass spectrometer can provide an accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Caption: A comprehensive quality control workflow for incoming starting materials.

Safe Handling and Storage: Preserving Material Integrity

The proper handling and storage of chemical reagents are critical for both user safety and maintaining the chemical's stability.

-

Safety Precautions: Always consult the supplier's Safety Data Sheet (SDS) before handling the compound.[10] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[11] All manipulations should be performed in a well-ventilated fume hood.

-

Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[12] Some benzofuran derivatives are light-sensitive, so storage in an amber vial is recommended.[13]

Conclusion

The procurement and validation of this compound is a multi-faceted process that is foundational to the success of any drug discovery program that relies on it. A meticulous and scientifically-driven approach to supplier selection and in-house quality control is not a procedural formality but a strategic imperative. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 685–689.

- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361.

- Globela Pharma Pvt. Ltd. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Globela Pharma.

- Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 91–103.

- BenchChem. (2025).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.

- Wishart, D. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 579, 233–244.

- Ahmad, S. S., Shrivastava, S., Singh, P., & Kushwaha, P. (2021).

- Taylor & Francis. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online.

- Johnson, D. W. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7792–7799.

- Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599.

- Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega, 5(12), 6433–6442.

- TCI Chemicals. (n.d.). 2,3-Benzofuran MSDS. TCI Chemicals.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET - Benzofuran. FUJIFILM Wako Chemicals.

- Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- PubChem. (n.d.). 5-Chloro-1-benzofuran-2-carboxylic acid. PubChem.

- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. BenchChem.

- Ruichu Bio. (n.d.). This compound. Ruichu Bio.

- Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29746–29766.

- Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

- Seo, P. J., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2805.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. cloudfront.zoro.com [cloudfront.zoro.com]

A Technical Guide to the Role of Halogenation in Modulating Benzofuran Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] A key strategy for optimizing the therapeutic potential of these molecules is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzofuran ring system profoundly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a technical overview of how halogenation serves as a critical tool in tuning the bioactivity of benzofuran derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. We will explore the underlying mechanisms, dissect structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation.

The Strategic Imperative of Halogenation in Drug Design

Halogenation is a cornerstone of modern medicinal chemistry. Far from being a simple steric or lipophilic modification, the introduction of a halogen atom imparts unique electronic and conformational properties to a lead compound.

-

Lipophilicity and Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).

-

Metabolic Stability: The strategic placement of a halogen, particularly fluorine, can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.

-

Target Engagement via Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a "halogen bond" with Lewis bases (e.g., carbonyl oxygens, amino nitrogens) in a protein's active site.[5][6][7] This interaction can significantly enhance binding affinity and selectivity, a phenomenon now actively exploited in rational drug design.[5][8][9]

Impact of Halogenation on Key Bioactivities

The effect of halogenation is highly dependent on the specific halogen, its position on the benzofuran scaffold, and the biological target .

Anticancer Activity

Halogenation has consistently resulted in a significant enhancement of the anticancer activities of benzofuran derivatives.[5] This is often attributed to improved binding affinity through halogen bonding and increased lipophilicity.[5][10]

-

Structure-Activity Relationship (SAR) Insights:

-

Bromine's Potency: The introduction of bromine atoms has shown particular promise. For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic to leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells.[5][11] This highlights that the position of the halogen is a critical determinant of its activity.[5]

-

Chlorine and Bromine Enhancement: Studies on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives revealed that both chloro- and bromo-substituted compounds exhibited potent cytotoxic effects. The bromo-derivative, in particular, showed stronger pro-oxidative and pro-apoptotic properties and was highly active against liver (HepG2) and lung (A549) cancer cell lines.[12][13]

-

Positional Effects: Para-position halogen substitutions on the benzofuran ring are often more potent, likely due to favorable hydrophobic interactions with the target protein.[5]

-

Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 3-(bromomethyl) | HL60 (Leukemia) | 0.1 | [5][11] |

| Compound 1 | 3-(bromomethyl) | K562 (Leukemia) | 5 | [5][11] |

| Compound 7 | 4-chloro, 6-dichloroacetyl | A549 (Lung) | 6.3 | [12] |

| Compound 8 | 6-dibromoacetyl | HepG2 (Liver) | 3.8 | [12] |

| Compound 8 | 6-dibromoacetyl | A549 (Lung) | 3.5 | [12] |

Antimicrobial Activity

Benzofuran is an emerging and versatile scaffold for developing new antimicrobial agents to combat drug resistance.[14] Halogenation plays a key role in enhancing the potency of these derivatives.

-

SAR Insights:

-

Fluorine's Impact: The presence of a fluoro substituent, particularly at the para-position of a phenyl ring attached to the benzofuran core, has been shown to enhance antifungal activity against Candida albicans, in some cases exceeding the potency of the standard drug fluconazole.[15]

-

Positional Dependence: The antimicrobial activity of benzofuran derivatives appears to be more dependent on the substitution pattern on the heterocyclic furan ring than on the benzene portion.[15]

-

Broad Spectrum Activity: Various halogenated benzofuran derivatives, including those incorporating thiazole, oxadiazole, and pyrazole moieties, have demonstrated good to moderate activity against a range of Gram-positive and Gram-negative bacteria and fungal strains.[1]

-

Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases, and benzofuran derivatives have been investigated as potential anti-inflammatory agents.[16] Halogenation can significantly modulate this activity.

-

Mechanistic Action: Halogenated benzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[17][18] They also decrease the secretion of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[17][19]

-

SAR Insights:

-

A study of fluorinated benzofuran and dihydrobenzofuran derivatives found that the presence of fluorine, bromine, and hydroxyl or carboxyl groups enhanced their biological effects.[17]

-

Several of these compounds showed potent inhibition of inflammatory mediators, with IC50 values in the low micromolar range.[17] For example, a new benzofuran, longifuran A, exhibited an IC50 of 10.47 µM for inhibiting nitric oxide (NO) generation in macrophages.[18]

-

Neuroprotective Activity

Benzofuran scaffolds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[20][21] They can act on multiple targets, including inhibiting the formation of amyloid-β (Aβ) fibrils and inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[20][22][23]

-

SAR Insights:

-

Chemical substitutions at positions 2, 3, and 5 of the benzofuran ring are critical for neuroactivity.[20]

-

Halogenation can influence the ability of these compounds to cross the blood-brain barrier and interact with CNS targets. While specific SAR studies on halogenation in this context are emerging, the general principles of increasing lipophilicity suggest a significant role.

-

A benzofuran-containing organoselenium compound demonstrated neuroprotective effects by attenuating oxidative stress and regulating neuroinflammatory responses in an AD mouse model.[23]

-

Methodologies and Protocols

Scientific integrity requires robust and reproducible methods. Here we outline core experimental workflows for the synthesis and evaluation of halogenated benzofurans.

Synthetic Workflow: Selective Halogenation

The synthesis of halogenated benzofurans requires precise control over regioselectivity. A common and reliable method involves electrophilic substitution using halogenating agents.

Workflow Diagram: Synthesis to Bio-assay

Caption: General workflow from synthesis to biological evaluation.

Protocol: Bromination of a Benzofuran Derivative

-

Rationale: This protocol describes the bromination of an activated benzofuran ring, a common step in generating bioactive derivatives. Acetic acid serves as a polar protic solvent, and elemental bromine is the electrophile. The reaction's progress is monitored to prevent over-bromination.

-

Materials:

-

Starting Benzofuran Derivative (e.g., 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid methyl ester)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve the starting benzofuran (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice water.

-

Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure brominated benzofuran.

-

-

Self-Validation: The purity and identity of the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct isomer has been synthesized and no starting material remains.[24]

Bioactivity Protocol: MTT Assay for Cytotoxicity

-

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[5] It is a standard initial screening method for potential anticancer agents. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated benzofuran test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, multichannel pipette, incubator, microplate reader

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

-

Self-Validation: The assay must include positive (e.g., doxorubicin) and negative (untreated) controls. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Mechanistic Insights: The Power of the Halogen Bond

The halogen bond is a key mechanistic driver behind the enhanced activity of many halogenated benzofurans. It is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a target molecule.[5]

Diagram: Halogen Bonding in a Protein Active Site

Caption: A halogen bond between bromine and a carbonyl oxygen.

This directional interaction helps to precisely orient the ligand within the binding pocket, increasing affinity and often conferring selectivity over other targets that lack a suitable halogen bond acceptor. The strength of the bond generally increases with the polarizability of the halogen: I > Br > Cl >> F.[8]

Future Perspectives and Conclusion

The strategic halogenation of the benzofuran scaffold remains a highly productive avenue for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Multi-halogenated Derivatives: Exploring the synergistic effects of multiple halogen substitutions.

-

Novel Halogenation Methods: Developing more efficient and regioselective synthetic protocols.[25][26]

-

Computational Modeling: Using advanced computational techniques to predict the impact of halogen bonding on target affinity and selectivity, thereby guiding rational drug design.[7]

References

-

Al-Ostoot, F. H., Al-Mulla, A. M., & Youssif, B. G. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115-121. [Link]

-

Napiórkowska, M., Stępińska, A., Kuran, B., Cieslak, M., & Kossakowski, J. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 589-612. [Link]

-

González-Ramírez, L. A., Morales-Bayuelo, A., & Osorio, E. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 65. [Link]

-

Kumar, A., Kumar, V., & Singh, J. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. [Link]

-

Napiórkowska, M., Stępińska, A., Kuran, B., Cieslak, M., & Kossakowski, J. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]

-

Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 1-19. [Link]

-

Asadi, M., & Zarei, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 11(1), 1-8. [Link]

-

Patel, H., & Sharma, A. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 633-638. [Link]

-

Yun, H., Chen, Y., Li, Y., Wang, X., & Liu, H. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1253-1262. [Link]

-

da Silva, L. F., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 12(11), 1968. [Link]

-

Kim, H. J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29216-29241. [Link]

-

Szabó, R., et al. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

-

Hu, D., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]

-

Various Authors. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]

-

Batool, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(13), 15077-15109. [Link]

- CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (2021).

-

Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

-

Klimes, J., et al. (1998). Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. Pharmazie, 53(4), 231-236. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Al-Ostoot, F. H., Al-Mulla, A. M., & Youssif, B. G. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

-

Asoh, K., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. [Link]

-

Walczynski, K., et al. (2000). Structure-activity relationships of arylbenzofuran H3 receptor antagonists. Archiv der Pharmazie, 333(10), 343-346. [Link]

-

Nguyen, T. H., et al. (2021). Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare. Chemistry & Biodiversity, 18(12), e2100518. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Iida, A., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological & Pharmaceutical Bulletin, 46(6), 834-846. [Link]

-

Various Authors. (n.d.). The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 705-707. [Link]

-

Lu, Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(1), 21-38. [Link]

-

Priestley, M. D., & De Lio, A. M. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(19), 4565. [Link]

-

Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2547-2556. [Link]

-

Lu, Y., et al. (2016). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 11(8), 753-764. [Link]

-

Weichold, V., & van Pée, K. H. (2014). Halogenation Strategies In Natural Product Biosynthesis. Topics in Current Chemistry, 348, 1-32. [Link]

-

Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (1), 266-269. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 16. ijbcp.com [ijbcp.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsonline.com [ijpsonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. Benzofuran cores are prevalent in numerous natural products and synthetic pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of chloro and methyl substituents on the benzofuran ring system can significantly influence the molecule's physicochemical properties and biological efficacy, making this particular derivative a compound of interest for researchers in medicinal chemistry and drug development.[3]

This document will detail a logical and validated synthetic pathway to this compound, present its key characterization data, and discuss its potential applications based on the established bioactivity of structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the intramolecular cyclization of a substituted phenoxyacetoacetate to form the ethyl ester precursor, followed by a standard hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

The foundational step in the synthesis is the acid-catalyzed intramolecular cyclization of ethyl 2-(4-chlorophenoxy)acetoacetate. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the enol form of the acetoacetate attacks the aromatic ring, followed by dehydration to form the benzofuran ring system. Sulfuric acid serves as a potent dehydrating agent and catalyst for this transformation.[4]

Experimental Protocol:

-

Reagents and Equipment:

-

Ethyl 2-(4-chlorophenoxy)acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Toluene

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Magnesium Sulfate (MgSO₄)

-

Cyclohexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

A round-bottom flask equipped with a magnetic stirrer is charged with concentrated sulfuric acid and cooled to 0°C in an ice bath.

-

Ethyl 2-(4-chlorophenoxy)acetoacetate is added dropwise to the stirred, cooled sulfuric acid.[4]

-

The resulting suspension is stirred at 0°C for approximately 3.5 hours.[4]

-

The reaction mixture is then carefully poured onto crushed ice and stirred for an additional 30 minutes.

-

The aqueous mixture is transferred to a separatory funnel and extracted with toluene.

-

The organic phase is washed sequentially with a 5% sodium bicarbonate solution and water.[4]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from cyclohexane to yield ethyl 5-chloro-3-methyl-2-benzofuran carboxylate as a solid.[4]

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a base such as lithium hydroxide in an aqueous or mixed solvent system.[5] The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

-

Reagents and Equipment:

-

Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

-

Procedure:

-

Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is dissolved in a suitable solvent such as a mixture of water and a co-solvent if necessary, in a round-bottom flask.

-

An aqueous solution of a base (e.g., LiOH) is added to the flask.[5]

-

The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, which can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

-

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Characterization Data

The structural identity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol [6] |

| CAS Number | 1134-00-5[6] |

| Appearance | Solid |

| ¹H NMR (DMSO-d₆) | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically in the 10-13 ppm range).[7] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), the carbons of the benzofuran ring system, and the methyl carbon.[8] |

| Infrared (IR) Spectroscopy | A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹.[9] |

Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity. A reference NMR spectrum is available on SpectraBase.[10]

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, the benzofuran scaffold itself is a well-established pharmacophore. The presence of chloro and methyl substituents can be strategically employed to modulate the pharmacological profile of the parent molecule.

-

Antimicrobial Agents: The benzofuran nucleus is a core component of many natural and synthetic antimicrobial agents.[2] The presence of a chlorine atom, an electron-withdrawing group, has been shown in some series of benzofuran derivatives to enhance antimicrobial activity.[1]

-

Anticancer Agents: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[3] The substitution pattern on the benzofuran ring is critical for their cytotoxic activity.

-

Enzyme Inhibition: Benzofuran-2-carboxylic acid derivatives have been explored as inhibitors of various enzymes. For instance, they have been identified as inhibitors of leukotriene biosynthesis, which is relevant for the treatment of asthma and inflammatory diseases.[11]

The logical progression for future research on this compound would involve its screening against a panel of microbial strains and cancer cell lines to ascertain its specific biological activities.

Potential Drug Discovery Workflow:

Caption: A potential workflow for evaluating the therapeutic potential.

Conclusion

This compound is a readily accessible derivative of the medicinally important benzofuran scaffold. The synthetic route presented here is robust and relies on well-established chemical transformations. While specific biological data for this compound remains to be fully elucidated, its structural features suggest that it is a promising candidate for further investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

-

(No author given). 4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]

-

(No author given). 13 C NMR spectrum of compound 5a. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

(No author given). 5-CHLORO-3-METHYL-2-BENZOFURANACETIC ACID - SpectraBase. SpectraBase. Available at: [Link]

-

(No author given). Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

(No author given). (12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Google Patents. Available at: [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

(No author given). 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. PubChem. Available at: [Link]

- (No author given). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.

-

(No author given). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Shi, Y., Li, Y., & Liu, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28656-28671. Available at: [Link]

-

Asghari, S., Ramezani, M., & Ramezani, F. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 109-122. Available at: [Link]

-

(No author given). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

(No author given). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

(No author given). Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. PubChem. Available at: [Link]

-

(No author given). 5-Chloro-3-methyl-benzo(B)furan-2-carboxylic acid. SpectraBase. Available at: [Link]

-

(No author given). 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838. PubChem. Available at: [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Available at: [Link]

-

(No author given). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

(No author given). Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299. PubChem. Available at: [Link]

-

(No author given). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]

-